2-Aminophenylacetic acid

Descripción

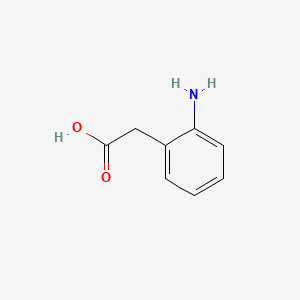

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-aminophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMNCHDUSFCTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342684 | |

| Record name | 2-Aminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3342-78-7 | |

| Record name | 2-Aminophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3342-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatile Ortho-Substituted Phenylacetic Acid

An In-depth Technical Guide to 2-Aminophenylacetic Acid: Properties, Synthesis, and Applications

This compound, also known as o-aminophenylacetic acid, is an organic compound featuring a phenylacetic acid core substituted with an amino group at the ortho (position 2) of the phenyl ring.[1][2] This arrangement of functional groups—a primary aromatic amine and a carboxylic acid separated by a methylene bridge—confers a unique combination of reactivity and structural features. It is recognized as a valuable synthetic intermediate, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1][3] This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The identity and utility of this compound are fundamentally defined by its molecular structure and resulting physical and chemical properties.

Molecular Structure

The structure consists of a benzene ring disubstituted at adjacent positions with an aminomethyl group (-CH₂COOH) and an amino group (-NH₂). The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it an amino acid, though not one of the proteinogenic alpha-amino acids.

Caption: 2D structure of this compound.

Physicochemical Data

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthesis. It typically appears as a light brown to brown solid and is known to be sensitive to light.[1][4]

| Property | Value | Source(s) |

| CAS Number | 3342-78-7 | [1][5][6] |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 123-127 °C (lit.) | [1][4] |

| Boiling Point | 344.4 ± 17.0 °C (Predicted) | [1][4] |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 4.38 ± 0.10 (Predicted) | [1] |

| Solubility | Due to its polar amino and carboxylic acid groups, it is soluble in water.[7] It has limited solubility in non-polar organic solvents.[7] Its solubility is pH-dependent.[7] | [7] |

| Stability | Light Sensitive | [4] |

| InChIKey | KHMNCHDUSFCTGK-UHFFFAOYSA-N | [1][2] |

Section 2: Synthesis and Chemical Reactivity

As a synthetic intermediate, understanding the preparation and characteristic reactions of this compound is paramount for its effective use.

Synthesis Protocol: Reduction of 2-Nitrophenylacetic Acid

A common and reliable method for synthesizing this compound is through the catalytic hydrogenation of 2-Nitrophenylacetic acid. This method is efficient and avoids the use of harsh, stoichiometric reducing agents.

Experimental Protocol:

-

Setup: To a suitable hydrogenation vessel, add 2-Nitrophenylacetic acid (1 equivalent) and a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the primary amine, the carboxylic acid, and the aromatic ring.

-

Amino Group: The nucleophilic amino group readily participates in reactions typical of primary aromatic amines. It can be acylated to form amides, alkylated, or undergo diazotization when treated with nitrous acid, which can then be used for further transformations (e.g., Sandmeyer reactions).[8]

-

Carboxylic Acid Group: This group undergoes standard carboxylic acid reactions. It can be esterified with alcohols under acidic conditions, converted to an acid chloride using reagents like thionyl chloride (SOCl₂), or coupled with amines to form amides using standard peptide coupling reagents.

-

Bifunctional Reactivity: The proximate arrangement of the amine and carboxylic acid allows for intramolecular reactions. For instance, under certain conditions, it can undergo cyclization reactions. This bifunctionality is key to its role as a scaffold in building more complex molecules. A prime example is its use as a precursor in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[5]

Section 3: Applications in Drug Development

The structural motifs within this compound make it an important building block in medicinal chemistry and drug development.

Role as a Pharmaceutical Intermediate

The compound serves as a key starting material for multi-step syntheses of active pharmaceutical ingredients (APIs). Its structure provides a versatile platform for introducing various pharmacophores and tuning the physicochemical properties of the target molecule. Its derivatives have been investigated for a range of biological activities.[7]

Case Study: Synthesis of Diclofenac

The synthesis of Diclofenac is a classic example showcasing the utility of this compound. The process involves an N-arylation reaction, specifically a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Caption: Synthetic pathway from this compound to Diclofenac.

In a typical Ullmann condensation approach, this compound is coupled with a 2,6-dihalogenated benzene derivative in the presence of a copper catalyst and a base. This reaction forms the diarylamine core structure of Diclofenac. This application underscores the industrial importance of this compound as a readily available and reactive precursor for a high-volume pharmaceutical.

Section 4: Safety and Handling

Proper handling and storage are essential when working with this compound to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] Given its light sensitivity, it is best kept in a dark place or an amber container, under an inert atmosphere.[1][6]

References

- 4-Aminophenylacetic acid - Solubility of Things. Solubility of Things. [Link]

- This compound | C8H9NO2 | CID 583776. PubChem. [Link]

- 2-Aminophenylaceticacid | CAS#:3342-78-7. Chemsrc. [Link]

- CAS No : 3342-78-7 | Product Name : this compound.

- Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. [Link]

- This compound. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. This compound | 3342-78-7 [chemicalbook.com]

- 2. This compound | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-Aminophenylaceticacid | CAS#:3342-78-7 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3342-78-7|this compound|BLD Pharm [bldpharm.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

2-Aminophenylacetic acid CAS number 3342-78-7

An In-depth Technical Guide to 2-Aminophenylacetic Acid (CAS 3342-78-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 3342-78-7), a pivotal synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis and purification protocols, analytical characterization, applications in medicinal chemistry, and essential safety and handling procedures.

Core Identity and Physicochemical Properties

This compound, also known as (o-aminophenyl)acetic acid, is an organic compound featuring both a primary amine and a carboxylic acid functional group attached to a phenyl ring at ortho positions.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[2][3] It is classified as a substituted aniline and a member of the phenylacetic acids.[2][4]

Chemical Structure

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for quick reference. These parameters are critical for designing experiments, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 3342-78-7 | [4][5] |

| Molecular Formula | C₈H₉NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | White to off-white or brownish-yellow crystalline solid/powder | [1][3] |

| Melting Point | 123-127 °C (lit.) | [2][5] |

| Boiling Point | 344.4 ± 17.0 °C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in water and various organic solvents. | [1] |

| Stability | Light Sensitive | [3][5] |

| IUPAC Name | 2-(2-aminophenyl)acetic acid | [4] |

| Synonyms | (o-Aminophenyl)acetic acid, 2-Aminobenzeneacetic acid | [1][4][6] |

Synthesis and Purification

The synthesis of this compound typically involves the reduction of its nitro precursor, 2-Nitrophenylacetic acid. This transformation is a standard procedure in organic chemistry, valued for its high yield and reliability.

Synthetic Pathway Overview

A common and effective route is the reduction of the nitro group of 2-Nitrophenylacetic acid. While various reducing agents can be employed, methods like catalytic hydrogenation or reduction with metals in acidic media are prevalent. The choice of method often depends on laboratory-scale, available equipment, and safety considerations. Another precursor mentioned for its synthesis is Oxindole.[3]

Caption: Figure 2: General Synthesis and Purification Workflow.

Experimental Protocol: Synthesis via Reduction

This protocol details a representative procedure for the synthesis of this compound from 2-Nitrophenylacetic acid. This method is adapted from established chemical literature on similar reductions.[7]

Materials:

-

2-Nitrophenylacetic acid

-

Methanol (or Ethanol)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas source (or alternatively, a transfer hydrogenation source like ammonium formate)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 2-Nitrophenylacetic acid in methanol. The choice of an alcohol solvent is due to the good solubility of the starting material and product.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Pd/C is a highly efficient catalyst for the reduction of nitro groups.

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. This step is critical as Pd/C is pyrophoric.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts, and residual catalyst. Recrystallization and column chromatography are standard methods.[8]

Protocol 1: Recrystallization

-

Solvent Selection: Choose a suitable solvent system. For this compound, an ethanol/water mixture is often effective.[8]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.[8]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography

-

Stationary Phase: Prepare a column with silica gel.[8]

-

Mobile Phase: Select an appropriate eluent system, such as a gradient of ethyl acetate in hexane.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.[8]

-

Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.[8]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and chromatographic techniques is employed for comprehensive analysis.[9][10]

Caption: Figure 3: Standard Analytical Workflow for Characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.[9] A reverse-phase C18 column is typically used.

Representative HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9]

-

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[9][11]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at 254 nm.[9]

-

Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. Spectral data for isomers and related compounds can be found in databases like SpectraBase.[12][13]

¹H NMR Analysis:

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm region), the methylene (-CH₂-) protons, and the amine (-NH₂) and carboxylic acid (-COOH) protons. The exact chemical shifts and coupling patterns confirm the 'ortho' substitution pattern.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used.[12]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.[9]

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.[9]

-

Expected Mass: The analysis should show a prominent ion corresponding to the molecular weight of this compound (151.16 g/mol ), often as the protonated molecule [M+H]⁺ at m/z 152.17 or the deprotonated molecule [M-H]⁻ at m/z 150.15.

Applications in Research and Drug Development

This compound is a valuable intermediate in medicinal chemistry and pharmaceutical synthesis.[1] Its structure is a key pharmacophore that allows for the synthesis of a diverse range of biologically active molecules.

-

Heterocyclic Synthesis: The presence of the amine and carboxylic acid groups allows for intramolecular cyclization reactions to form various heterocyclic systems, which are common scaffolds in many therapeutic agents.[14] For instance, it can serve as a precursor for the synthesis of oxindoles.[3][5]

-

Building Block for Bioactive Compounds: It is used as a building block in the synthesis of more complex molecules. Its structural features enable interaction with biological targets, making it relevant for developing compounds with potential anti-inflammatory or analgesic effects.[1] Derivatives of similar amino acids are used in the development of central nervous system agents and peptidomimetics.[15]

-

Precursor to APIs: It is a known raw material in the preparation of certain Active Pharmaceutical Ingredients (APIs), such as Cefaclor.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.[4]

GHS Hazard Classification

-

Hazard Statements:

Recommended Safety Protocols

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use.

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.

-

-

Handling and Storage:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- This compound | C8H9NO2 | CID 583776. (n.d.). PubChem.

- 2-Aminophenylaceticacid | CAS#:3342-78-7. (2025, September 2). Chemsrc.

- 2-Amino-2-(3-aminophenyl)acetic acid. (n.d.). MySkinRecipes.

- chemical label this compound. (n.d.).

- 2-amino-2-phenylacetic acid - 2835-06-5, C8H9NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.

- p-AMINOPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure.

- 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.

- This compound. (n.d.). Two Chongqing Chemdad Co., Ltd.

- CAS No : 3342-78-7 | Product Name : this compound. (n.d.). Pharmaffiliates.

- Toxicity and degradation pathways of selected micropollutants in.... (n.d.).

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).

- Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH.

- GENERAL HPLC METHODS. (n.d.).

- Method for recovering and purifying phenylacetic acid. (n.d.). Google Patents.

- Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.).

- What is the mechanism of Aminophenazone?. (2024, July 17). Patsnap Synapse.

Sources

- 1. CAS 3342-78-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3342-78-7 [chemicalbook.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminophenylaceticacid | CAS#:3342-78-7 | Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-Aminophenylacetic acid(1197-55-3) 1H NMR [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Amino-2-(3-aminophenyl)acetic acid [myskinrecipes.com]

- 16. chemical-label.com [chemical-label.com]

- 17. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Aminophenylacetic Acid

This guide provides an in-depth exploration of the core physical properties of 2-Aminophenylacetic acid (2-APAA), a compound of interest for researchers, scientists, and professionals in drug development. As a substituted aniline and a member of the phenylacetic acid class, its physical characteristics are pivotal in determining its behavior in various experimental and physiological settings.[1][2] This document moves beyond a simple listing of data points to offer insights into the causality behind experimental choices and to provide actionable, self-validating protocols for property determination.

Introduction to this compound

This compound is a fungal metabolite and a valuable synthetic intermediate.[2] Its structure, featuring both a carboxylic acid and an amino group on the phenylacetic acid backbone, imparts amphoteric properties, influencing its solubility, reactivity, and potential biological activity. A thorough understanding of its physical properties is the foundational step in any research and development endeavor involving this molecule.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for a range of applications, from reaction setup to formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [3][4][5][6] |

| Molecular Weight | 151.16 g/mol | [1][3][4] |

| Melting Point | 123-127 °C (lit.) | [2][3][5][7][8] |

| Boiling Point | 344.4 ± 17.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 162.1 ± 20.9 °C | [3] |

In-Depth Analysis of Key Physical Properties

Melting Point: A Criterion for Purity and Identification

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure, nonionic compound like this compound, a sharp melting range of 0.5-1.0°C is expected. The presence of even small amounts of miscible impurities can lead to a depression of the melting point and a broadening of the melting range.[9]

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[10]

Causality of Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer within the capillary tube.[10][11]

-

Slow Heating Rate: A slow heating rate of approximately 2°C per minute near the expected melting point is crucial for accurate determination. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.[10]

-

Capillary Tube: The small diameter of the capillary tube allows for the use of a minimal amount of sample and facilitates rapid heat transfer.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.[10][11]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[11][12]

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point of 123-127°C. Then, decrease the heating rate to about 2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

Caption: Shake-Flask Method for Solubility Determination.

Acid Dissociation Constant (pKa): Understanding Ionization States

The pKa values of this compound are crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets. As an amino acid, it will have at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

Potentiometric titration is a standard method for determining the pKa values of weak acids and bases.

Causality of Experimental Choices:

-

Standardized Titrant: The use of a standardized strong base (e.g., NaOH) ensures accurate determination of the equivalence points.

-

pH Monitoring: Continuously monitoring the pH as a function of the volume of added titrant allows for the construction of a titration curve.

-

Half-Equivalence Point: According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point (where half of the acidic or basic group has been neutralized) is equal to the pKa of that group. [13] Step-by-Step Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the curve). The first midpoint corresponds to pKa₁, and the second to pKa₂.

Sources

- 1. This compound | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3342-78-7 [chemicalbook.com]

- 3. 2-Aminophenylaceticacid | CAS#:3342-78-7 | Chemsrc [chemsrc.com]

- 4. (2-Aminophenyl)acetic acid - this compound [sigmaaldrich.com]

- 5. (2-Aminophenyl)acetic acid | C8H9NO2 - BuyersGuideChem [buyersguidechem.com]

- 6. 3342-78-7|this compound|BLD Pharm [bldpharm.com]

- 7. (2-Aminophenyl)acetic acid AldrichCPR 3342-78-7 [sigmaaldrich.com]

- 8. This compound CAS#: 69-91-0 [amp.chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

- 13. Protein pKa calculations [bionity.com]

2-Aminophenylacetic acid molecular weight and formula

An In-Depth Technical Guide to 2-Aminophenylacetic Acid for Advanced Research

Executive Summary

This compound (2-APA) is a non-proteinogenic amino acid that serves as a critical building block and intermediate in synthetic organic chemistry. Its unique structure, featuring a phenylacetic acid scaffold with an ortho-amino group, imparts specific reactivity that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals. This guide provides a comprehensive technical overview of 2-APA's core molecular properties, physicochemical characteristics, and practical applications for researchers, scientists, and drug development professionals. We will delve into its fundamental identity, distinguishing it from key isomers, and present a framework for its application in a laboratory setting, grounded in established scientific principles.

Core Molecular Profile and Chemical Identity

A precise understanding of a molecule's identity is the cornerstone of all subsequent research and development. This section delineates the fundamental molecular formula, weight, and structural nuances of this compound.

Chemical Identifiers

-

IUPAC Name : 2-(2-aminophenyl)acetic acid[1]

-

Common Synonyms : (o-Aminophenyl)acetic Acid, 2-Amino-benzeneacetic acid[1][2][4]

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₈H₉NO₂ .[1][2][5][6] This formula is foundational for high-resolution mass spectrometry analysis and elemental composition calculations.

Based on this formula, the molecular weight (molar mass) is calculated to be 151.16 g/mol .[1][2][3][7] This value is paramount for accurate stoichiometric calculations in reaction design, ensuring precise molar ratios of reactants and reagents for optimal yield and purity.

Critical Distinction: Structural Isomerism

In the field of drug development, isomeric purity is critical as different isomers can exhibit vastly different pharmacological and toxicological profiles. This compound must be clearly distinguished from its structural isomers. The primary points of confusion are the positional isomers (3-APA and 4-APA) and the functional isomer, phenylglycine, where the amino group is attached to the alpha-carbon of the acetic acid moiety rather than the phenyl ring.

Caption: Structural comparison of key C₈H₉NO₂ isomers.

Physicochemical Properties

The physical and chemical properties of 2-APA dictate its handling, storage, reaction conditions, and purification strategies. These data are essential for process development and scaling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2][4][5][6][7] |

| Molecular Weight | 151.16 g/mol | [1][2][3][5][7] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 123-127 °C | [2][5] |

| Boiling Point | 344.4 ± 17.0 °C (Predicted) | [2][5] |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.38 ± 0.10 (Predicted) | [2] |

| Stability | Light Sensitive | [2][8] |

| Solubility | Slightly soluble in water | [8] |

The predicted pKa suggests the carboxylic acid group's acidity is typical for a phenylacetic acid derivative. Its light sensitivity necessitates storage in amber vials or dark environments to prevent degradation.[2][8]

Synthesis and Reactivity Profile

This compound is a bifunctional molecule, with reactivity centered on the nucleophilic aromatic amine and the electrophilic carboxylic acid.

-

Amine Group Reactivity : The ortho-amino group can undergo standard reactions such as acylation, alkylation, diazotization, and condensation. Its position makes it a key precursor for the synthesis of heterocyclic systems, most notably indoles and quinolones. For instance, intramolecular condensation reactions are often employed to form cyclic structures.

-

Carboxylic Acid Reactivity : The carboxylic acid moiety can be converted into esters, amides, acid chlorides, and other derivatives. This handle is frequently used to link the 2-APA core to other molecular fragments in drug discovery programs.

-

Synthetic Origin : A common laboratory and industrial synthesis route involves the reduction of (2-Nitrophenyl)acetic acid. This precursor is readily available and the reduction of the nitro group to an amine is a high-yielding and well-understood transformation.

Applications in Drug Development and Organic Synthesis

The primary value of 2-APA lies in its role as a versatile intermediate. Its structure is embedded within numerous biologically active compounds.

A prominent example is its connection to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . 2-APA serves as a key impurity and a potential metabolic byproduct of Diclofenac, making it an essential reference standard in pharmaceutical quality control and metabolic studies.[4]

The logical workflow for utilizing 2-APA in a discovery chemistry setting involves several self-validating steps to ensure the integrity of the final product.

Sources

- 1. This compound | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3342-78-7 [chemicalbook.com]

- 3. (2-Aminophenyl)acetic acid - this compound [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-Aminophenylaceticacid | CAS#:3342-78-7 | Chemsrc [chemsrc.com]

- 6. 3342-78-7|this compound|BLD Pharm [bldpharm.com]

- 7. (2-Aminophenyl)acetic acid AldrichCPR 3342-78-7 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of 2-Aminophenylacetic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a critical parameter that governs process development, crystallization, purification, and formulation. 2-Aminophenylacetic acid (2-APAA), an important synthetic intermediate, possesses a complex solubility profile due to its zwitterionic potential and amphiphilic character. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of 2-APAA solubility. In the absence of extensive public data for this specific ortho-isomer, this guide establishes a predictive framework based on fundamental physicochemical principles, offers a robust experimental protocol for its determination, and draws structured comparisons with its well-documented para-isomer, 4-aminophenylacetic acid.

Introduction: The Significance of Solubility in Process Chemistry

This compound (CAS: 3342-78-7) is a substituted amino acid featuring a phenyl ring, a carboxylic acid group, and an amino group in the ortho position.[1] This unique arrangement of functional groups imparts a specific set of physicochemical properties that directly influence its behavior in solution. For researchers, process chemists, and formulation scientists, a deep understanding of its solubility is not merely academic; it is a cornerstone for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants remain in a single phase, thereby maximizing reaction rates and yield.

-

Crystallization and Purification: Designing efficient crystallization processes by identifying suitable solvent/anti-solvent systems to control crystal form (polymorphism), purity, and yield.

-

Formulation Development: Determining the feasibility of liquid formulations and predicting dissolution behavior for solid dosage forms.

This guide provides the theoretical foundation for understanding the solubility of 2-APAA, a detailed methodology for its empirical determination, and a discussion of the expected thermodynamic behavior of its dissolution.

Physicochemical Properties of this compound

The solubility of a solute is intrinsically linked to its molecular structure and solid-state properties. For 2-APAA, the key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 123-127 °C (lit.) | |

| Appearance | Solid, light brown to brown | [2] |

| pKa (Predicted) | 4.38 ± 0.10 | [2] |

The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) allows 2-APAA to exist as a zwitterion. The melting point provides an indirect measure of the crystal lattice energy; a higher melting point generally suggests a more stable crystal lattice that requires more energy to disrupt, often correlating with lower solubility in non-polar solvents.[3]

A Theoretical Framework for Solubility

The dissolution of 2-APAA in a solvent is a thermodynamically driven process governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Key Intermolecular Interactions

The solubility behavior of 2-APAA is dictated by its molecular structure, which features:

-

A Nonpolar Region: The benzene ring, which favors interactions with nonpolar solvents through van der Waals forces.

-

Polar Functional Groups: The amino and carboxylic acid groups, which are capable of strong polar interactions.

-

Hydrogen Bond Donors: The -NH₂ and -COOH protons.

-

Hydrogen Bond Acceptors: The nitrogen of the amino group and the oxygen atoms of the carboxylic acid group.

-

The ortho-position of the amino group allows for the potential of intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen of the carboxylic acid. This can influence how the molecule interacts with external solvent molecules compared to its meta or para isomers.

Figure 1: Key interaction sites on the this compound molecule.

The "Like Dissolves Like" Principle and Solvent Classification

The solubility of 2-APAA will vary significantly across different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of 2-APAA's functional groups, high solubility is expected in these solvents. The dissolution process is favored by strong solute-solvent hydrogen bonding that can overcome the solute-solute interactions in the crystal lattice.

-

Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They are expected to be effective at solvating 2-APAA, though perhaps less so than protic solvents. The solubility will depend on the balance between disrupting the crystal lattice and the strength of the dipole-dipole and hydrogen bond acceptor interactions.[4]

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. Due to the highly polar nature of the amino and carboxylic acid groups, the solubility of 2-APAA is expected to be very limited in these solvents.[5] A significant amount of energy is required to break the strong intermolecular forces in the 2-APAA crystal, which is not compensated by the weak solute-solvent interactions.

Comparative Analysis with 4-Aminophenylacetic Acid

While specific data for 2-APAA is scarce, a comprehensive study on its isomer, 4-aminophenylacetic acid (4-APAA), provides an invaluable benchmark.[3][6][7] For 4-APAA, the solubility is extremely high in polar protic solvents like methanol and ethanol, moderate in acetone, and very low in nonpolar solvents like toluene.[3][6]

It is critical to note that the ortho-position of the amino group in 2-APAA can lead to different solubility behavior compared to the para-isomer due to:

-

Steric Hindrance: The proximity of the two functional groups may affect how solvent molecules can approach and solvate them.

-

Intramolecular Hydrogen Bonding: As mentioned, 2-APAA can form an internal hydrogen bond, which can reduce its interaction with the solvent and potentially lower its solubility relative to 4-APAA, where such an interaction is impossible.

-

Crystal Packing: Isomers often pack differently in the solid state, leading to different crystal lattice energies and, consequently, different solubilities.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, experimental determination is essential. The following is a robust, self-validating protocol for determining the equilibrium solubility of 2-APAA using an isothermal shake-flask method, adapted from established methodologies.[4][6]

Materials and Apparatus

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene).

-

Apparatus:

-

Thermostatic water bath or temperature-controlled shaker with an accuracy of ±0.1 °C.

-

20 mL glass vials with PTFE-lined screw caps.

-

Analytical balance (±0.0001 g).

-

Magnetic stirrer and stir bars.

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material).

-

Drying oven.

-

High-Performance Liquid Chromatography (HPLC) system (optional, for low solubility).

-

Experimental Workflow

Figure 2: Isothermal shake-flask method for solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-APAA to a vial containing a precisely weighed amount of the chosen solvent (e.g., ~5 g). An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For validation, samples can be taken at 24, 48, and 72 hours; equilibrium is confirmed when the measured solubility no longer changes.

-

Sampling: After equilibration, stop the agitation and let the vials rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed vial.

-

Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the vial in a drying oven at a suitable temperature (e.g., 70 °C, well below the melting point) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

-

Calculation: The solubility can be expressed in various units.

-

Grams per 100 g of solvent:

-

Mass of solvent = (Mass of solution) - (Mass of dry residue)

-

Solubility = (Mass of dry residue / Mass of solvent) * 100

-

-

Mole fraction (x):

-

Moles of solute = Mass of dry residue / 151.16 g/mol

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

x = (Moles of solute) / (Moles of solute + Moles of solvent)

-

-

Thermodynamics of Dissolution

By measuring the solubility of 2-APAA at several different temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K), key thermodynamic parameters such as the enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution can be estimated using the van't Hoff equation. This provides deeper insight into the dissolution process, indicating whether it is endothermic or exothermic and whether it is driven by enthalpy or entropy.

Conclusion

References

- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

- University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.

- ACS Publications. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data.

- Solubility of Things. (n.d.). 4-Aminophenylacetic acid.

- PubChem. (n.d.). Phenylacetic acid.

- Solubility of Things. (n.d.). 2-Hydroxy-2-phenylacetic acid.

- PubChem. (n.d.). This compound.

- ResearchGate. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

- Mudalip, S. K. A., Bakar, M. R. A., & Adam, F. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE.

- Wikipedia. (n.d.). Phenylacetic acid.

- Pharmaffiliates. (n.d.). This compound.

Sources

Spectroscopic Characterization of 2-Aminophenylacetic Acid: A Comprehensive Technical Guide

Introduction

2-Aminophenylacetic acid (2-APAA), a substituted derivative of phenylacetic acid, serves as a valuable building block in synthetic organic chemistry and is of significant interest to researchers in drug development. Its structure, featuring a phenyl ring, a carboxylic acid moiety, and an amino group at the ortho position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and heterocyclic compounds.[1] The precise structural elucidation and purity assessment of 2-APAA are paramount for ensuring the reliability and reproducibility of synthetic protocols and the quality of downstream products.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we can achieve an unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons.

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the analyte and its distinct solvent peak that does not interfere with the signals of interest. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

-

Data Acquisition: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. The sample was placed in a 5 mm NMR tube. Key acquisition parameters included a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans were averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz followed by Fourier transformation. The spectrum was then phased and baseline corrected. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the amine protons, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | broad singlet | 1H | -COOH |

| 7.05 | triplet | 1H | Ar-H |

| 6.85 | doublet | 1H | Ar-H |

| 6.65 | doublet | 1H | Ar-H |

| 6.50 | triplet | 1H | Ar-H |

| ~5.0 | broad singlet | 2H | -NH₂ |

| 3.45 | singlet | 2H | -CH₂- |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated at approximately 12.3 ppm. The significant downfield shift is characteristic of a carboxylic acid proton, and its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Aromatic Protons (Ar-H): The four protons on the ortho-substituted benzene ring are chemically non-equivalent and are expected to appear as a complex set of multiplets in the aromatic region (6.5-7.1 ppm). The ortho-substitution pattern leads to distinct splitting patterns for each proton due to coupling with their neighbors.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected around 5.0 ppm. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

Methylene Protons (-CH₂-): A singlet at approximately 3.45 ppm, integrating to two protons, is assigned to the methylene group. The singlet multiplicity indicates no adjacent protons to couple with.

Caption: Molecular structure of this compound with key proton groups highlighted.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

-

Sample Preparation: A more concentrated sample of approximately 20-30 mg of this compound was dissolved in 0.7 mL of DMSO-d₆.

-

Data Acquisition: The ¹³C NMR spectrum was acquired on a 400 MHz spectrometer at a carbon frequency of 100 MHz. A standard proton-decoupled pulse sequence was used. Key acquisition parameters included a 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024) was necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: The FID was processed with a line broadening of 1.0 Hz, followed by Fourier transformation. The spectrum was referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | -COOH |

| ~145.0 | C-NH₂ |

| ~130.0 | Ar-C |

| ~128.5 | Ar-C |

| ~125.0 | Ar-C |

| ~118.0 | Ar-C |

| ~115.5 | Ar-C |

| ~40.0 | -CH₂- |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The least shielded carbon is the carbonyl carbon of the carboxylic acid, appearing at approximately 173.5 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (115-145 ppm). The carbon atom bonded to the electron-donating amino group (C-NH₂) is expected to be significantly shielded and appear upfield, while the carbon attached to the electron-withdrawing carboxylic acid group will be deshielded. The remaining aromatic carbons will have chemical shifts determined by their position relative to these substituents.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate at approximately 40.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

-

Sample Preparation: A small amount of solid this compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

-

Data Processing: The resulting interferogram was Fourier transformed to generate the infrared spectrum, which was then baseline corrected.

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, C=O, and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1580 | Medium | N-H bend (amine) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~1250 | Medium | C-N stretch (aromatic amine) |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching Region: A very broad and intense absorption in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping O-H stretching vibration of the hydrogen-bonded carboxylic acid and the N-H stretching vibrations of the primary amine.

-

C-H Stretching Region: Absorptions for the aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

-

Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the C=O group of the carboxylic acid.

-

Aromatic and Amine Bending Regions: The absorptions for the aromatic C=C stretching vibrations are typically found around 1600 and 1480 cm⁻¹. The N-H bending vibration of the primary amine usually appears around 1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.

-

Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via a direct infusion electrospray ionization (ESI) source.

-

Data Acquisition: The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C.

-

Data Processing: The acquired data was processed to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

The mass spectrum of this compound is expected to show a prominent molecular ion peak (or protonated molecule in the case of ESI) and several characteristic fragment ions. The nominal molecular weight of this compound is 151.16 g/mol .

| m/z | Proposed Fragment |

| 152 | [M+H]⁺ |

| 134 | [M+H - H₂O]⁺ |

| 106 | [M+H - HCOOH]⁺ or [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation of the Mass Spectrum and Fragmentation Pathways:

-

Molecular Ion: In ESI, the protonated molecule [M+H]⁺ is expected at m/z 152.

-

Key Fragmentations: A common fragmentation pathway for carboxylic acids is the loss of water (18 Da), leading to a fragment at m/z 134. Another characteristic fragmentation is the loss of formic acid (46 Da), resulting in a fragment at m/z 106. This fragment can also be formed by the cleavage of the bond between the methylene group and the carboxylic acid, followed by rearrangement. The fragment at m/z 91 is likely the stable tropylium ion, formed through rearrangement and loss of the side chain.

Caption: Proposed fragmentation pathway of this compound in ESI-MS.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together, they create a detailed spectroscopic fingerprint of the molecule. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the confident identification and quality assessment of this important chemical building block in their synthetic endeavors.

References

- PubChem. This compound. [Link][1]

Sources

The Natural Occurrence of 2-Aminophenylacetic Acid as a Fungal Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminophenylacetic acid, a non-proteinogenic amino acid, has been identified as a natural product of fungal metabolism, notably from species within the genus Colletotrichum. This guide provides a comprehensive technical overview of its occurrence, putative biosynthetic origins, methodologies for its isolation and characterization, and its known biological activities. By synthesizing current scientific knowledge, this document aims to serve as a valuable resource for researchers exploring fungal secondary metabolites for applications in drug discovery and biotechnology.

Introduction: The Significance of Fungal Secondary Metabolites

Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites.[1][2] These compounds, not essential for primary growth, play crucial roles in the organism's interaction with its environment, including defense, competition, and symbiosis. For decades, fungal secondary metabolites have been a cornerstone of pharmaceutical development, yielding blockbuster drugs such as penicillin, cyclosporin, and lovastatin.[3] The exploration of the fungal kingdom continues to unveil novel chemical entities with potent biological activities.

This compound is one such metabolite, identified from the endophytic fungus Colletotrichum gloeosporioides.[4][5] Its structure, featuring a phenylacetic acid scaffold with an amino group at the ortho position, presents an interesting pharmacophore with potential for diverse biological interactions. This guide delves into the scientific intricacies of this fungal natural product.

Natural Occurrence and Producing Organisms

This compound has been reported as a metabolite produced by fungi of the genus Colletotrichum. Specifically, its presence has been confirmed in cultures of Colletotrichum gloeosporioides, a well-known plant pathogen and endophyte.[4][5] Additionally, a related isomer, 2-(3-aminophenyl)acetic acid, has been isolated from Colletotrichum queenslandicum, suggesting that the production of aminophenylacetic acid derivatives may be a characteristic of this fungal genus.

The production of secondary metabolites by fungi is often influenced by culture conditions. Therefore, the yield of this compound can be expected to vary depending on factors such as the composition of the growth medium, pH, temperature, and aeration.

Putative Biosynthetic Pathway

While the complete biosynthetic pathway of this compound in Colletotrichum has not been fully elucidated, a scientifically sound hypothetical pathway can be proposed based on established fungal metabolic routes. The pathway likely originates from the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in fungi, plants, and bacteria.[6][7][8]

The central steps of this putative pathway are as follows:

-

Chorismate Formation: The shikimate pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate , a key branch-point intermediate.[9][10][11]

-

Branching from Chorismate: From chorismate, two primary routes could lead to the this compound backbone:

-

Via Anthranilate: Chorismate can be converted to anthranilate (2-aminobenzoic acid) by the enzyme anthranilate synthase.[1][12] Anthranilate could then undergo further modifications to yield this compound.

-

Via Phenylpyruvate: Alternatively, chorismate can be converted to prephenate and then to phenylpyruvate .[2][13]

-

-

Formation of the Phenylacetic Acid Skeleton:

-

The Crucial Amination Step: The final key step would be the introduction of the amino group at the ortho position of the phenyl ring. This is likely catalyzed by an aminotransferase , an enzyme that transfers an amino group from a donor molecule (like glutamate or glutamine) to a keto acid acceptor.[17][18][19][20] It is plausible that an aminotransferase in Colletotrichum acts on a phenylpyruvate-related intermediate to introduce the amino group, leading to the formation of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound in fungi.

Isolation and Characterization: A Methodological Workflow

The isolation and structural elucidation of this compound from fungal cultures require a systematic approach. The following protocol outlines a general workflow that can be adapted based on the specific fungal strain and culture conditions.

Fungal Cultivation and Extraction

-

Inoculation and Fermentation: A pure culture of the producing fungus (e.g., Colletotrichum gloeosporioides) is inoculated into a suitable liquid fermentation medium. The choice of medium can significantly impact the production of secondary metabolites. Potato Dextrose Broth (PDB) or Czapek-Dox Broth are common starting points. Fermentation is carried out under controlled conditions of temperature, agitation, and duration.

-

Extraction of Metabolites: After the fermentation period, the culture broth is separated from the fungal mycelium by filtration. The culture filtrate is then extracted with an organic solvent of intermediate polarity, such as ethyl acetate. This partitions the secondary metabolites, including this compound, into the organic phase. The organic extracts are then combined and concentrated under reduced pressure.

Purification

The crude extract is a complex mixture of various metabolites. High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification of this compound.

-

Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution system of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is employed.

-

Detection: A UV detector is used to monitor the elution profile, with the detection wavelength set to the absorbance maximum of this compound.

Fractions corresponding to the peak of interest are collected, and the purity is assessed by analytical HPLC.

Structure Elucidation and Characterization

The definitive identification of the purified compound as this compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the chemical structure, including the connectivity of atoms and the substitution pattern on the aromatic ring.

The following diagram illustrates the experimental workflow for isolation and characterization:

Caption: Experimental workflow for the isolation and characterization of this compound.

Known and Potential Biological Activities

While research on the biological activities of fungus-derived this compound is still emerging, studies on its synthetic counterparts and related fungal metabolites provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties.[21][22][23][24] These studies have shown that the 2-amino substituent can contribute to the inhibition of prostaglandin synthetase, a key enzyme in the inflammatory cascade. This suggests that fungal-derived this compound may possess inherent anti-inflammatory activity, a common trait among fungal secondary metabolites.[9][13][21][22]

Antimicrobial Activity

Extracts from Colletotrichum species have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[2][25][26][27] While the specific contribution of this compound to this activity is yet to be determined, its chemical structure warrants investigation for potential antimicrobial effects.

Cytotoxic Activity

Secondary metabolites from Colletotrichum species have also been shown to exhibit cytotoxic effects against cancer cell lines.[10][11][12][28] The isomer 2-(3-aminophenyl)acetic acid, isolated from Colletotrichum queenslandicum, displayed moderate cytotoxic activity. This raises the possibility that this compound could also possess cytotoxic properties, making it a candidate for further investigation in cancer research.

Future Perspectives and Conclusion

The discovery of this compound as a fungal metabolite from Colletotrichum species opens up new avenues for research and development. Key areas for future exploration include:

-

Complete Elucidation of the Biosynthetic Pathway: Gene knockout and heterologous expression studies could definitively identify the enzymes responsible for its synthesis.

-

Optimization of Production: Metabolic engineering of the producing fungal strains could lead to increased yields of this compound for further studies and potential commercialization.

-

Comprehensive Biological Screening: A thorough evaluation of the anti-inflammatory, antimicrobial, and cytotoxic activities of the purified fungal metabolite is warranted.

-

Mechanism of Action Studies: Investigating the molecular targets of this compound will be crucial for understanding its biological effects.

References

- Walsh, D. A., Shamblee, D. A., Welstead, Jr., W. J., & Sancilio, L. F. (1982). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted this compound derivatives. Journal of Medicinal Chemistry, 25(4), 446–451.

- Walsh, D. A., Shamblee, D. A., Welstead, Jr., W. J., & Sancilio, L. F. (1982). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted this compound derivatives. Journal of Medicinal Chemistry. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- mBio. (2025). A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites. American Society for Microbiology.

- ResearchGate. (n.d.). Shikimate pathway showing chorismate as the end product.

- Hyun, M. W., Yun, Y. H., Kim, J. Y., & Kim, S. H. (2011). Fungal and Plant Phenylalanine Ammonia-lyase. Mycobiology, 39(4), 257–265.

- PubChem. (n.d.). chorismate biosynthesis I. National Center for Biotechnology Information.

- Taylor & Francis Online. (2011). Fungal and Plant Phenylalanine Ammonia-lyase. Mycobiology.

- Wikipedia. (n.d.). Anthranilic acid.

- UniProt. (n.d.). Branched-chain-amino-acid aminotransferase - Colletotrichum fructicola (strain Nara gc5) (Anthracnose fungus).

- ResearchGate. (2025). A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites.

- Chen, J., Wang, Y., & Liu, G. (2014). Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Applied and Environmental Microbiology, 80(15), 4463–4470.

- ResearchGate. (n.d.). A. Biosynthesis of phenylalanine. Phenylalanine is synthesized via one of two pathways to generate phenylalanine from prephenate either through a phenylpyruvate or arogenate intermediate.

- Tang, Y., et al. (2012). Anthranilate-Activating Modules from Fungal Nonribosomal Peptide Assembly Lines. ACS Chemical Biology, 7(7), 1147-1152.

- ResearchGate. (2011). Fungal and Plant Phenylalanine Ammonia-lyase.

- UniProt. (n.d.). Kynurenine aminotransferase - Colletotrichum fructicola (strain Nara gc5) (Anthracnose fungus).

- ACS Publications. (1982). Antiinflammatory agents. 2.

- ResearchGate. (n.d.). The Chemistry of Anthranilic acid.

- Chapla, V. M., et al. (2014). Antifungal Compounds Produced by Colletotrichum gloeosporioides, an Endophytic Fungus from Michelia champaca. Molecules, 19(11), 19373-19382.

- UniProt. (n.d.). Aminotransferase - Colletotrichum gloeosporioides (strain Cg-14) (Anthracnose fungus).

- Tsurumi, K., et al. (1973). [Anti-inflammatory Action of N-(2,6-dichlorophenyl)-o-aminophenylacetic Acid, Its Sodium Salt, N-(2,6-dichlorophenyl)-anthranilic Acid and Its Sodium Salt. 2. On Subacute Inflammation]. Nihon Yakurigaku Zasshi. 69(2), 319-34.

- ResearchGate. (n.d.).

- Grantome. (n.d.).

- Roberts, F., Roberts, C. W., Johnson, J. J., Kyle, D. E., Krell, T., Coggins, J. R., ... & Muller, S. (2002). The shikimate pathway and its branches in apicomplexan parasites. The Journal of infectious diseases, 185 Suppl 1, S25–S34.

- Herrmann, K. M., & Weaver, L. M. (1999). THE SHIKIMATE PATHWAY. Annual review of plant physiology and plant molecular biology, 50, 473–503.

- Richards, T. A., & Talbot, N. J. (2024). The shikimate pathway: gateway to metabolic diversity.

- ResearchGate. (n.d.).

- Odenyo, A. A., & Mackie, R. I. (1992). Antimicrobial activity of 2-aminophenoxazin-3-one under anaerobic conditions. Canadian journal of microbiology, 38(10), 1084–1088.

- Szabó, A., et al. (2021).

- Moore, K., & Towers, G. H. (1967). The metabolism of phenylacetic acid by Aspergillus fumigatus ATCC 28282: identification of 2,6-dihydroxyphenylacetic acid. Canadian journal of microbiology, 13(12), 1659–1665.

- Asakawa, T., Wada, H., & Yamano, T. (1968). Enzymatic conversion of phenylpyruvate to phenylacetate. Biochimica et biophysica acta, 170(2), 375–391.

- ResearchGate. (n.d.).

- ResearchGate. (2016). What should I do to prepare for HPLC of fungal secondary metabolites?

- ResearchGate. (n.d.).

- UniProt. (n.d.). ATP synthase subunit 9, mitochondrial - Colletotrichum fructicola (strain Nara gc5) (Anthracnose fungus).

- Khan, A. L., et al. (2020). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Molecules, 25(23), 5594.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- de Souza, J. F., et al. (2024). What lies behind the large genome of Colletotrichum lindemuthianum. Frontiers in Fungal Biology, 5, 1324151.

- Li, Y., et al. (2022). Identification of Colletotrichum Species Associated with Blueberry Anthracnose in Sichuan, China. Journal of Fungi, 8(10), 1029.

- Koyama, T., et al. (1999). Glutamine:phenylpyruvate aminotransferase from an extremely thermophilic bacterium, Thermus thermophilus HB8. Journal of biochemistry, 125(5), 977–984.

- Yoo, H., et al. (2013). An alternative pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine:phenylpyruvate aminotransferase.

- ResearchGate. (2025). Colletotrichum Species Complexes Associated with Crops in Northern South America: A Review.

- ResearchGate. (n.d.).

- Human Metabolome Database. (2005). Showing metabocard for Phenylpyruvic acid (HMDB0000205).

- Coban, H. B., & Demirci, A. (2014). Conversion of Phenylalanine To Phenylpyruvic Acid By Microbial Fermentation. 2014 Montreal, Quebec Canada July 13–16, 2014.

- Lenzen, S., Rustenbeck, I., & Panten, U. (1984). Transamination of 3-phenylpyruvate in Pancreatic B-cell Mitochondria. The Journal of biological chemistry, 259(4), 2043–2046.

- Langenbeck, U., et al. (1980). A synopsis of the unconjugated acidic transamination metabolites of phenylalanine in phenylketonuria. Journal of inherited metabolic disease, 3(4), 115–119.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Processing of NMR and MS metabolomics data using chemometrics methods: a global tool for fungi biotransformation reactions monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiinflammatory and Immunomodulating Properties of Fungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Compounds Produced by Colletotrichum gloeosporioides, an Endophytic Fungus from Michelia champaca - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of aminodeoxychorismate synthase and anthranilate synthase as novel targets for bispecific antibiotics inhibiting conserved protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Secondary metabolites from Colletotrichum gloeosporioides isolated from Artocarpus heterophyllus and evaluation of their cytotoxic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uncovering Phytotoxic Compounds Produced by Colletotrichum spp. Involved in Legume Diseases Using an OSMAC–Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enzymatic conversion of phenylpyruvate to phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The metabolism of phenylacetic acid by Aspergillus fumigatus ATCC 28282: identification of 2,6-dihydroxyphenylacetic acid. | Semantic Scholar [semanticscholar.org]